Perindopril
Overview
Description
Perindopril is a medication primarily used to treat high blood pressure, heart failure, and stable coronary artery disease. It belongs to the class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. This compound is a prodrug, which means it is converted into its active form, perindoprilat, in the body. This conversion occurs in the liver. The active metabolite, perindoprilat, inhibits the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor, thereby relaxing blood vessels and reducing blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perindopril can be synthesized through a multi-step process involving the condensation of a substituted indoline with an amino acid derivative. The key steps include:
Condensation Reaction: The initial step involves the condensation of a substituted indoline with an amino acid derivative to form an intermediate compound.
Hydrogenation: The intermediate compound undergoes catalytic hydrogenation to remove protective groups and yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the preparation of its salt forms, such as this compound arginine or this compound erbumine. These salts are preferred due to their stability and ease of formulation. The process includes:
Granulation: this compound arginine granules are prepared by mixing this compound with arginine and other excipients.
Compression: The granules are then compressed into tablets or filled into capsules for oral administration.
Chemical Reactions Analysis
Types of Reactions
Perindopril undergoes several types of chemical reactions, including:
Hydrolysis: As a prodrug, this compound is hydrolyzed in the liver to form its active metabolite, perindoprilat.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, particularly during its metabolic conversion in the body.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs under physiological conditions in the liver.
Oxidation and Reduction: These reactions may involve enzymes such as cytochrome P450 in the liver.
Major Products
The major product formed from the hydrolysis of this compound is perindoprilat, which is the active form of the drug .
Scientific Research Applications
Perindopril has been extensively studied for its applications in various fields:
Mechanism of Action
Perindopril works by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism also results in increased plasma renin activity and reduced aldosterone secretion .
Comparison with Similar Compounds
Perindopril is compared with other ACE inhibitors such as lisinopril and enalapril:
Lisinopril: Like this compound, lisinopril is used to treat hypertension and heart failure.
Enalapril: Enalapril is another ACE inhibitor that is converted to its active form, enalaprilat, in the body.
Unique Features
This compound is unique in its long-acting nature and its ability to improve endothelial function and reverse arterial remodeling, which may provide additional cardiovascular benefits beyond blood pressure reduction .
Similar Compounds
- Lisinopril
- Enalapril
- Ramipril
- Quinapril
- Benazepril
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and clinical applications .
Properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQLZZIHOAWMC-QXKUPLGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023440 | |
Record name | Perindopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Perindopril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.22e+00 g/L | |
Record name | Perindopril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Perindoprilat, the active metabolite of perindopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Perindopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. | |
Record name | Perindopril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00790 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
82834-16-0, 107133-36-8 | |
Record name | Perindopril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82834-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perindopril [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082834160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perindopril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00790 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perindopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS) | |
Source | European Chemicals Agency (ECHA) | |
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Record name | PERINDOPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5GMK36KGY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Perindopril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the primary mechanism of action of Perindopril?
A1: this compound is a prodrug that is hydrolyzed in the liver to its active metabolite, Perindoprilat. [] Perindoprilat acts as a long-acting inhibitor of angiotensin-converting enzyme (ACE). [, , ]
Q2: What are the downstream effects of ACE inhibition by Perindoprilat?
A2: Perindoprilat's inhibition of ACE has two main effects: * Inhibition of Angiotensin II Formation: ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Perindoprilat reduces angiotensin II levels, leading to vasodilation and a decrease in blood pressure. [, ]* Potentiation of Bradykinin: ACE also degrades bradykinin, a potent vasodilator. By inhibiting ACE, Perindoprilat increases bradykinin levels, further contributing to vasodilation and blood pressure reduction. [, ]
Q3: How does this compound affect cardiac remodeling?
A3: this compound has been shown to reduce left ventricular hypertrophy, a key aspect of cardiac remodeling in hypertension. This effect was observed to be more pronounced when combined with Losartan, an angiotensin II receptor blocker. [] Studies in elderly patients after acute myocardial infarction also showed this compound reduces progressive left ventricular remodeling. []
Q4: What role does this compound play in angiogenesis?
A4: this compound has demonstrated a complex relationship with angiogenesis. While it has been shown to suppress tumor growth and angiogenesis in a murine hepatocellular carcinoma model, potentially through the suppression of vascular endothelial growth factor (VEGF), [] studies in hypertensive rats revealed that it might attenuate exercise-induced angiogenesis in skeletal muscle, although less so than Captopril. []
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research abstracts do not contain the molecular formula or weight of this compound. To obtain this information, it is recommended to refer to a reputable chemical database or the this compound drug monograph.
Q6: How is this compound metabolized in the body?
A9: this compound is primarily hydrolyzed in the liver to its active metabolite, Perindoprilat. [, , ] The extent of this conversion can be affected by food intake. []
Q7: What are the typical pharmacokinetic parameters of this compound and Perindoprilat?
A10: Several studies investigated the pharmacokinetic parameters of this compound and Perindoprilat. [, , , ] A bioequivalence study utilizing UPLC-MS/MS quantified plasma concentrations and calculated parameters such as Cmax, AUC0-tlast, AUC0-∞, tmax, and T1/2. []
Q8: What are the main clinical applications of this compound?
A12: this compound is primarily used in the treatment of:* Hypertension: this compound effectively lowers blood pressure both alone and in combination with other antihypertensive agents. [, , , , , , ]* Heart Failure: It is prescribed for heart failure management due to its beneficial effects on cardiac remodeling and hemodynamics. [, , , , , , ]* Stable Coronary Artery Disease: this compound has shown efficacy in reducing cardiovascular events in patients with stable coronary artery disease. [, , , ]
Q9: How does this compound compare to other antihypertensive agents in terms of efficacy?
A13: Studies have compared this compound with other antihypertensive agents like Losartan, Atenolol, Irbesartan, and Ramipril. [, , , , , , , , ] For example, a bioequivalence study showed comparable efficacy between two this compound formulations and a reference formulation. [] Another study showed that this compound combined with Indapamide was more effective than Enalapril monotherapy in reducing ambulatory blood pressure in hypertensive patients with left ventricular hypertrophy. []
Q10: What is the effect of this compound on blood pressure in elderly hypertensive patients?
A14: Research suggests this compound is effective in reducing both daytime and nighttime systolic blood pressure in elderly hypertensive patients without affecting the circadian pattern. [] The blood pressure reduction was associated with improved systolic function attributed to arterial dilation. []
Q11: How does this compound affect the fibrinolysis system in hypertensive rats?
A15: A study in hypertensive rats revealed that this compound, while effective in reversing cardiovascular remodeling, did not show a significant reverse effect on fibrinolysis, as evidenced by plasma levels of plasminogen activator inhibitor-1 (PAI-1) and tissue plasminogen activator (t-PA). []
Q12: What are the common adverse effects associated with this compound?
A16: While generally well-tolerated, this compound can cause side effects such as cough, headache, and hypokalaemia. [, , ] A study comparing this compound with Ramipril found a lower incidence of cough associated with this compound. []
Q13: Are there any specific safety concerns regarding this compound use in elderly patients?
A17: A study investigating the hypotensive effects of this compound in elderly patients with controlled hypertension showed that it could contribute to a higher risk of falls, particularly when combined with beta-blockers. []
Q14: Are there any ongoing efforts to improve this compound delivery and targeting?
A18: While the provided abstracts don't explicitly discuss targeted delivery strategies for this compound, one study explores the formulation and evaluation of mouth-dissolving films using natural polymers to potentially enhance solubility and bioavailability. []
Q15: What analytical techniques are commonly employed for this compound characterization and quantification?
A20: Various analytical methods have been utilized in this compound research. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a prominent technique employed for quantifying this compound and Perindoprilat in biological samples. [, , , ]
Q16: What is the historical context and significance of this compound in cardiology?
A22: this compound, first introduced in 1987, has become a cornerstone in cardiovascular disease management. [, ] Its clinical success over the past two decades stems from its efficacy in treating hypertension, heart failure, and stable coronary artery disease, along with its favorable safety profile. [, ]
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